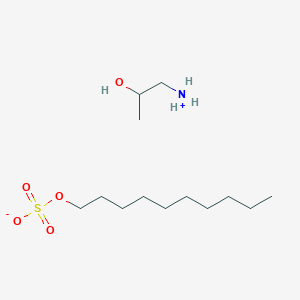

(2-Hydroxypropyl)ammonium decyl sulfate

Description

Properties

Molecular Formula |

C13H31NO5S |

|---|---|

Molecular Weight |

313.46 g/mol |

IUPAC Name |

decyl sulfate;2-hydroxypropylazanium |

InChI |

InChI=1S/C10H22O4S.C3H9NO/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;1-3(5)2-4/h2-10H2,1H3,(H,11,12,13);3,5H,2,4H2,1H3 |

InChI Key |

GDYMYAPCYPQZHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].CC(C[NH3+])O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Hydroxypropyl Ammonium Decyl Sulfate

Precursor Synthesis and Functionalization Routes

Synthesis of Decyl Alcohol Derivatives

Decyl alcohol, a ten-carbon primary fatty alcohol, serves as the hydrophobic backbone of the surfactant. Industrial production of decyl alcohol and similar long-chain alcohols often relies on the oligomerization of ethylene (B1197577) followed by oxidation and hydrolysis (the Ziegler process) or the hydroformylation of nonenes followed by hydrogenation.

Functionalization of decyl alcohol is a common strategy to modify the properties of the final surfactant. One of the most significant derivatization routes is ethoxylation, where decyl alcohol is reacted with ethylene oxide to produce decyl alcohol ethoxylates. alfa-chemistry.comsurtensurfactants.com This process introduces polyoxyethylene units between the decyl chain and the eventual sulfate (B86663) group, which can influence the compound's solubility and foaming characteristics.

Another approach involves the use of branched-chain or secondary C10-C18 surfactant alcohols. google.com These can be prepared through aldol (B89426) condensation of smaller aldehydes with ketones, followed by hydrogenation. google.com Such structural modifications to the alkyl chain can impact the packing of surfactant molecules at interfaces, altering properties like surface tension reduction and emulsification.

| Sulfating Agent | Chemical Formula | Key Characteristics | Byproduct |

|---|---|---|---|

| Sulfur Trioxide | SO₃ | Highly reactive; often used as a gas complexed with air/nitrogen; leads to high-purity product. researchgate.net | None (in ideal reaction) |

| Chlorosulfonic Acid | ClSO₃H | Strong sulfating agent; reaction is rapid. google.com | Hydrogen Chloride (HCl) |

| Sulfuric Acid | H₂SO₄ | Less reactive; reaction is an equilibrium, requiring removal of water to drive to completion. nih.govgoogle.com | Water (H₂O) |

Synthesis of 2-Hydroxypropylamine Analogues

2-Hydroxypropylamine, also known as 1-amino-2-propanol or monoisopropanolamine, is the hydrophilic counter-ion precursor. The primary industrial synthesis route for this compound involves the reaction of propylene (B89431) oxide with aqueous or anhydrous ammonia (B1221849). This reaction is typically carried out at elevated temperatures and pressures.

The reaction mechanism is a nucleophilic ring-opening of the epoxide. The nitrogen atom of ammonia acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This process can lead to the formation of mono-, di-, and tri-isopropanolamine, and the product distribution is controlled by adjusting the molar ratio of ammonia to propylene oxide. A high molar excess of ammonia favors the formation of the primary amine, 2-hydroxypropylamine.

Sulfation and Neutralization Chemistry

The covalent attachment of the sulfate group to the decyl alcohol precursor and the subsequent ionic bond formation with the 2-hydroxypropylamine moiety are the core chemical transformations in the synthesis of the target compound.

Esterification Mechanisms for Alkyl Sulfates

The conversion of decyl alcohol to decyl hydrogen sulfate is a sulfation reaction, which is a type of esterification. This process involves reacting the alcohol with a strong sulfating agent. Common industrial agents for this purpose include sulfur trioxide (SO₃), chlorosulfonic acid, and concentrated sulfuric acid. researchgate.netgoogle.comgoogle.com

When using sulfur trioxide, the mechanism is thought to proceed via a coordination-addition pathway. The highly electrophilic sulfur atom of SO₃ is attacked by the lone pair of electrons on the alcohol's oxygen atom. This is an exothermic process that yields the alkyl hydrogen sulfate. researchgate.net To control the high reactivity of SO₃, it is often diluted with dry air or nitrogen.

The use of sulfuric acid involves an equilibrium reaction where water is produced as a byproduct. nih.gov To achieve high conversion rates, the water must be removed from the reaction mixture, often by conducting the reaction under a vacuum. google.com

Ammonium (B1175870) Salt Formation via Acid-Base Reactions

The final step in the synthesis is the neutralization of the acidic decyl hydrogen sulfate with 2-hydroxypropylamine. This is a classic Brønsted-Lowry acid-base reaction. The amine functional group of 2-hydroxypropylamine is basic due to the lone pair of electrons on the nitrogen atom. libretexts.org

The acidic proton from the sulfonic acid group (-OSO₃H) of decyl hydrogen sulfate is transferred to the nitrogen atom of the amine. issr.edu.khresearchgate.net This proton transfer results in the formation of the (2-hydroxypropyl)ammonium cation ([CH₃CH(OH)CH₂NH₃]⁺) and the decyl sulfate anion ([C₁₀H₂₁OSO₃]⁻). These two ions are held together by electrostatic attraction, forming the final salt product. acs.org This neutralization step is typically rapid and exothermic. The formation of the ionic salt significantly increases the water solubility of the molecule compared to its non-ionic alcohol precursor. libretexts.org

| Compound/Functional Group | Approximate pKa | Role in Reaction |

|---|---|---|

| Alkyl Sulfuric Acid (R-OSO₃H) | < 0 | Strong Acid (Proton Donor) |

| Protonated Alkylamine (R-NH₃⁺) | ~10-11 | Conjugate Acid |

Stereochemical Considerations in (2-Hydroxypropyl)ammonium Moiety Synthesis

The 2-hydroxypropylamine molecule contains a chiral center at the second carbon atom (the carbon bearing the hydroxyl group). Consequently, it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The synthesis described in section 2.1.2, using propylene oxide and ammonia, typically results in a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers.

For applications where stereochemical purity is required, stereoselective synthesis methods must be employed. These advanced strategies aim to produce one enantiomer in excess over the other. Approaches to achieving this include:

Use of Chiral Starting Materials: Starting the synthesis from an enantiomerically pure precursor, such as (R)- or (S)-propylene oxide.

Asymmetric Catalysis: Employing a chiral catalyst to direct the reaction of a prochiral precursor to favor the formation of one enantiomer. For example, the asymmetric reduction of an amino ketone can yield an enantiomerically enriched amino alcohol.

Kinetic Resolution: Separating a racemic mixture by reacting it with a chiral resolving agent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the product.

The stereoselective synthesis of amino alcohols is a significant area of research, as enantiomerically pure compounds are crucial in fields such as pharmaceuticals and materials science. nih.govelsevierpure.com The specific stereochemistry of the (2-hydroxypropyl)ammonium counter-ion could potentially influence the packing, aggregation behavior, and performance of the final surfactant product.

Green Chemistry Approaches in Surfactant Synthesis for (2-Hydroxypropyl)ammonium Decyl Sulfate Analogs

Green chemistry principles are pivotal in developing sustainable synthetic routes for surfactants, aiming to reduce environmental impact by utilizing renewable feedstocks, minimizing waste, and employing safer chemical processes. For analogs of this compound, these approaches can be applied to the synthesis of both the hydrophobic alkyl sulfate chain and the hydrophilic counter-ion.

Renewable Feedstocks: The foundation of a green surfactant is its origin from renewable sources. The decyl sulfate portion is typically derived from decanol (B1663958) (decyl alcohol), which can be sourced from plant-based oils like coconut or palm kernel oil. researchgate.net Similarly, the (2-hydroxypropyl)ammonium cation is derived from 1-amino-2-propanol, which can potentially be synthesized from bio-based precursors. The use of oleochemicals (chemicals derived from fats and oils) and carbohydrates (like sugars) as starting materials is a key strategy in the production of bio-based surfactants. americanpharmaceuticalreview.comacs.orgnih.govnih.gov For instance, studies have demonstrated the synthesis of various bio-based surfactants from monosaccharides through processes like one-pot reductive amination. acs.orgnih.gov

Greener Synthetic Pathways:

Sulfation: The conversion of decyl alcohol to decyl sulfate is a critical step. Traditional methods often use harsh reagents like oleum (B3057394) or chlorosulfonic acid. researchgate.netengrxiv.org Greener alternatives focus on using sulfur trioxide (SO₃) in falling film reactors, which is a more efficient and economical process. justia.com Other approaches include transsulfation, where an ether sulfate reacts with the alcohol in the presence of an acid catalyst, which can prevent unwanted side reactions. epo.org The use of sodium bisulfite (NaHSO₃) for the sulfonation of double bonds in unsaturated fatty alcohols represents another safer, chlorine-free method. tandfonline.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to chemical synthesis. americanpharmaceuticalreview.com Enzymes like lipases and glycoside hydrolases can be used to link hydrophobic and hydrophilic moieties under mild conditions. dtu.dk For instance, enzymes can catalyze the esterification of fatty acids and sugars to produce non-ionic surfactants, which can then be chemically modified. onepetro.org Enzymatic oxidation can also transform a neutral surfactant into a more valuable anionic one. dtu.dk While direct enzymatic synthesis of alkyl sulfates is less common, enzymes can play a crucial role in creating the bio-based precursors. americanpharmaceuticalreview.com

Alternative Reagents and Solvents: The use of safer reagents, such as dimethyl carbonate (DMC) as a green methylating agent, is being explored for the synthesis of quaternary ammonium surfactants. nih.govacs.org Furthermore, conducting reactions in greener solvents like water or even in solvent-free conditions significantly reduces the environmental footprint of the synthesis. researchgate.net

The table below summarizes various green chemistry approaches applicable to the synthesis of anionic and ammonium-based surfactant analogs.

| Green Approach | Feedstock/Reagent Example | Target Component/Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Renewable Feedstocks | Fatty alcohols from coconut oil; Monosaccharides (e.g., l-Arabinose) | Hydrophobic tail (Decyl group); Hydrophilic head group precursors | Reduces reliance on petrochemicals; enhances biodegradability. | researchgate.netnih.gov |

| Enzymatic Catalysis | Lipases, Oxidases | Esterification of precursors; Oxidation to form anionic head groups | High selectivity, mild reaction conditions, reduced byproducts, lower energy use. | americanpharmaceuticalreview.comdtu.dk |

| Greener Reagents | Sulfur Trioxide (SO₃) in falling film reactor; Dimethyl Carbonate (DMC) | Sulfation of fatty alcohols; Synthesis of quaternary ammonium cations | Higher efficiency, avoids hazardous reagents like oleum or phosgene (B1210022) derivatives. | justia.comnih.gov |

| Alternative Solvents | Water, Ethanol (from bio-sources) | Overall synthesis process | Reduces use of volatile organic compounds (VOCs); improves process safety. | acs.orgresearchgate.net |

| One-Pot Synthesis | Reductive amination of sugars with alkylamines | Formation of amino-sugar based surfactants | Increases efficiency, reduces waste from intermediate purification steps. | nih.gov |

Computational Design of Synthetic Pathways for this compound

Computational chemistry and artificial intelligence (AI) are transforming the design of new molecules and the planning of their synthetic routes. nih.gov These in silico methods accelerate the development process, reduce the need for extensive trial-and-error experimentation, and can lead to the discovery of more efficient and sustainable synthetic pathways. encyclopedia.pubdigitellinc.com

Predictive Modeling and Molecular Design: The first step in computational design often involves predicting the properties of a target molecule.

Quantitative Structure-Property Relationship (QSPR): QSPR models use machine learning algorithms to establish a correlation between the molecular structure of a surfactant and its functional properties, such as critical micelle concentration (CMC) and surface tension. mdpi.comvt.edudntb.gov.ua By training on large datasets of known surfactants, these models can accurately predict the performance of a novel structure like this compound before it is synthesized. encyclopedia.pubnih.gov Graph Neural Networks (GNNs) have shown particular promise in this area, as they can directly learn from the graph structure of a molecule. digitellinc.commdpi.com

Generative Models: Going beyond prediction, generative AI models, such as Variational Autoencoders (VAEs) combined with reinforcement learning, can design entirely new surfactant molecules tailored to have specific, desirable properties. osti.govresearchgate.netacs.org A researcher could set a target for low CMC or high solubility, and the model would generate novel chemical structures that meet these criteria.

Computer-Aided Synthesis Planning (CASP): Once a target molecule is designed, the next challenge is to determine how to make it. CASP tools automate this process through retrosynthesis.

Retrosynthesis Algorithms: These algorithms work by breaking down the target molecule into simpler, commercially available precursors through a series of reverse reactions. nih.govnih.gov Early CASP systems were based on a library of human-coded reaction rules, but modern approaches leverage AI to automatically extract reaction "templates" from massive chemical reaction databases. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the molecular-level behavior of surfactants, which can inform both their design and synthesis. rsc.orgacs.org Simulations can model how a surfactant molecule interacts with solvents and at interfaces (e.g., oil-water), helping to validate its predicted properties. scispace.comresearchgate.networktribe.com This understanding of molecular behavior can guide the design of surfactants with enhanced performance for specific applications. rsc.org

The following table outlines the application of various computational tools in the design and synthesis of surfactants like this compound.

| Computational Tool/Method | Purpose in Surfactant R&D | Potential Application for (2-HP)A Decyl Sulfate | Reference |

|---|---|---|---|

| QSPR Models (e.g., using GNNs) | Predict key surfactant properties (CMC, surface tension) from molecular structure. | Estimate the performance of the target molecule and its analogs without synthesis. | digitellinc.commdpi.com |

| Generative AI (VAE, Reinforcement Learning) | De novo design of novel surfactant molecules with optimized, target properties. | Generate structural variations of the molecule to improve properties like biodegradability or hard water tolerance. | osti.govacs.org |

| Computer-Aided Synthesis Planning (CASP) | Perform retrosynthetic analysis to discover and design viable synthetic routes. | Propose multiple synthesis pathways from available starting materials and rank them by feasibility and cost. | nih.govdigitellinc.com |

| Molecular Dynamics (MD) Simulations | Simulate molecular interactions at interfaces to understand surfactant behavior and validate properties. | Model the adsorption at an oil-water interface to understand its emulsification mechanism. | rsc.orgacs.org |

Self Assembly and Aggregation Phenomena of 2 Hydroxypropyl Ammonium Decyl Sulfate

Micellization Behavior in Aqueous Systems

The primary and most fundamental aggregation process for surfactants in aqueous solution is the formation of micelles. Below a certain concentration, surfactant molecules exist predominantly as monomers. However, as the concentration increases, a point is reached where the monomers rapidly associate to form spherical or spheroidal aggregates known as micelles. This transition is characterized by the critical micelle concentration (CMC).

Determination of Critical Micelle Concentration (CMC) through Physico-Chemical Methods

The critical micelle concentration (CMC) is a key parameter that defines the onset of micelle formation. It can be determined by monitoring the change in various physical properties of the surfactant solution as a function of concentration. Several physico-chemical methods are commonly employed for this purpose, each relying on the distinct properties of micelles compared to monomers.

Commonly used techniques for determining the CMC of ionic surfactants like (2-Hydroxypropyl)ammonium decyl sulfate (B86663) include:

Tensiometry: This method measures the surface tension of the surfactant solution. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension. Once micelles form, the concentration of free monomers in the solution remains relatively constant, leading to a much smaller change in surface tension with further increases in total surfactant concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Conductometry: This technique is suitable for ionic surfactants. The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of charged monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and can bind some of the counterions, leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph gives the CMC.

Fluorescence Spectroscopy: This sensitive technique often utilizes a hydrophobic fluorescent probe that partitions into the hydrophobic core of the micelles. The fluorescence intensity or the emission spectrum of the probe changes significantly when it moves from the polar aqueous environment to the nonpolar micellar interior. By monitoring this change as a function of surfactant concentration, the CMC can be accurately determined.

| Physico-Chemical Method | Principle |

| Tensiometry | Measures the change in surface tension at the air-water interface. The CMC is the point where the surface tension becomes relatively constant. |

| Conductometry | Measures the electrical conductivity of the solution. The CMC is identified by a change in the slope of conductivity versus concentration. |

| Fluorescence Spectroscopy | Uses a fluorescent probe that shows different spectral properties in the aqueous and micellar environments. The onset of change indicates the CMC. |

Thermodynamics of Micellization: Enthalpy, Entropy, and Gibbs Free Energy Analysis

The process of micellization is a spontaneous thermodynamic process governed by changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m). The Gibbs free energy of micellization is always negative, indicating a spontaneous process, and is related to the CMC by the following equation for ionic surfactants:

ΔG°m = (2 - β)RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle.

The enthalpy of micellization (ΔH°m) can be determined from the temperature dependence of the CMC using the van't Hoff equation. For many ionic surfactants, the micellization process is endothermic at lower temperatures and can become exothermic at higher temperatures.

The relationship between these thermodynamic parameters is given by:

ΔG°m = ΔH°m - TΔS°m

| Thermodynamic Parameter | Description | Significance in Micellization |

| Gibbs Free Energy (ΔG°m) | The energy associated with a chemical reaction that can be used to do work. | A negative value indicates the spontaneity of micelle formation. |

| Enthalpy (ΔH°m) | The heat absorbed or released during the micellization process at constant pressure. | Can be endothermic or exothermic depending on the temperature and surfactant structure. |

| Entropy (ΔS°m) | A measure of the randomness or disorder of the system. | A large positive value, driven by the hydrophobic effect, is often the main driving force for micellization. |

Influence of Molecular Architecture on Micellar Properties

The specific molecular structure of a surfactant plays a crucial role in determining its micellar properties, such as the CMC, micelle size, and shape. For (2-Hydroxypropyl)ammonium decyl sulfate, two key features of its molecular architecture are the decyl sulfate tail and the (2-hydroxypropyl)ammonium headgroup.

Hydrophobic Tail (Decyl Sulfate): The length of the alkyl chain significantly impacts the CMC. Generally, for a homologous series of surfactants, the CMC decreases by approximately an order of magnitude for every two methylene (B1212753) groups added to the alkyl chain. The C10 decyl chain of this surfactant contributes to its hydrophobic character, driving it to form micelles in water.

Formation of Higher-Order Aggregates

Under certain conditions of concentration, temperature, or in the presence of additives, surfactants can self-assemble into structures more complex than simple spherical micelles. These higher-order aggregates include vesicles and various liquid crystalline phases.

Vesicle and Liquid Crystalline Phase Formation

Vesicles are spherical or ellipsoidal structures composed of one or more concentric bilayers of surfactant molecules, enclosing a small volume of the aqueous solvent. The formation of vesicles from single-chain surfactants like this compound is less common than from double-chain surfactants but can be induced by factors such as mixing with another surfactant to form a catanionic system, or by specific counterion effects that alter the packing parameter of the surfactant.

Liquid crystalline phases are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. In surfactant systems, these phases are formed at higher surfactant concentrations and consist of ordered arrangements of aggregates. The specific type of liquid crystalline phase formed depends on the molecular geometry of the surfactant, the concentration, and the temperature.

Lamellar and Hexagonal Phase Transitions

Two common types of lyotropic liquid crystalline phases formed by surfactants are the lamellar (Lα) and hexagonal (HI or HII) phases.

Lamellar Phase (Lα): This phase consists of parallel bilayers of surfactant molecules separated by layers of water. The surfactant molecules are arranged with their hydrophobic tails in the interior of the bilayer and their hydrophilic headgroups facing the aqueous layers. This structure is akin to a stack of membranes.

Hexagonal Phase (HI): In this phase, cylindrical micelles are packed into a hexagonal array. The hydrophobic tails are in the interior of the cylinders, and the hydrophilic headgroups are on the outer surface, in contact with the continuous aqueous medium.

Kinetics of Self-Assembly Processes

The formation of micelles and other aggregates by surfactant molecules is not an instantaneous process but is governed by specific kinetic principles. For ionic surfactants like this compound, the process of self-assembly is dynamic, involving the continuous exchange of individual surfactant molecules (monomers) between the bulk solution and the micelles.

The kinetics of micellization are typically characterized by two main relaxation times. The first, a fast relaxation process (τ1), occurs on the order of microseconds to milliseconds and is associated with the rapid exchange of monomers between existing micelles and the surrounding solution. The second, a slower relaxation process (τ2), occurs on a timescale of milliseconds to seconds and is related to the formation and dissolution of entire micelles.

n *S ⇌ Mn

where S represents the surfactant monomer and Mn represents a micelle composed of n monomers (the aggregation number). The forward reaction represents the formation of micelles, while the reverse reaction represents their dissolution. The rates of these processes are influenced by factors such as surfactant concentration, temperature, and the presence of additives.

Studies on the hydrolysis of monoalkyl sulfates have provided insights into the kinetics within micellar systems. acs.org The rate of chemical reactions can be significantly altered in the presence of micelles, indicating the dynamic nature of the micellar environment and the exchange of reactants between the micelles and the bulk phase.

Table 1: Representative Relaxation Times for Micellization of Anionic Surfactants

| Relaxation Process | Typical Timescale | Description |

|---|---|---|

| Monomer Exchange (τ1) | 10⁻⁶ - 10⁻³ s | Rapid exchange of surfactant monomers between micelles and the bulk solution. |

This table presents typical values for anionic surfactants and is intended to be illustrative for this compound.

Impact of External Stimuli on Aggregation Behavior

The self-assembly of this compound is highly sensitive to changes in its environment. External stimuli, particularly temperature and ionic strength, can profoundly influence the thermodynamics and kinetics of aggregation, leading to significant changes in the size, shape, and structure of the aggregates.

Temperature plays a critical role in the phase behavior of surfactant solutions. For ionic surfactants, a key temperature is the Krafft temperature (Tₖ). Below the Krafft temperature, the solubility of the surfactant is low, and it exists primarily as a crystalline or hydrated solid. As the temperature is raised to the Krafft point, the solubility of the surfactant monomers increases dramatically, reaching the critical micelle concentration (CMC), at which point micelle formation becomes favorable. researchgate.net

Above the Krafft temperature, further increases in temperature can induce transitions between different types of aggregates. For instance, spherical micelles may transform into larger, elongated or wormlike micelles. In some systems, temperature changes can even lead to transitions from vesicles to micelles. nih.govrsc.org These transitions are driven by changes in the hydration of the surfactant headgroups and the hydrophobic interactions between the tail groups. rsc.orgnih.gov An increase in temperature generally weakens the hydration of the hydrophilic headgroups, which can favor the formation of more compact aggregate structures. rsc.org

Table 2: Potential Temperature-Induced Transitions for this compound in Aqueous Solution

| Transition | Temperature Range | Description of Change in Aggregation |

|---|---|---|

| Krafft Point | Surfactant-specific | Transition from crystalline/hydrated solid to a micellar solution upon reaching the CMC. |

| Sphere-to-Rod Transition | Above Krafft Point | Spherical micelles elongate to form cylindrical or wormlike micelles with increasing temperature. |

This table outlines general temperature-induced transitions observed in ionic surfactant systems.

The addition of electrolytes to a solution of an ionic surfactant like this compound has a pronounced effect on its aggregation behavior. The primary effect of increasing the ionic strength is the screening of the electrostatic repulsions between the charged headgroups of the surfactant molecules within a micelle. truegeometry.com

This charge screening has several consequences. Firstly, it lowers the critical micelle concentration (CMC). With reduced electrostatic repulsion, it becomes energetically more favorable for the surfactant monomers to aggregate, and thus, micelles can form at lower surfactant concentrations. umass.eduacs.org Secondly, the increased ionic strength promotes the growth of micelles. The reduction in headgroup repulsion allows for a more compact packing of the surfactant molecules, leading to an increase in the aggregation number and often a transition from spherical to rod-like or other non-spherical micellar shapes. umass.eduacs.org

The relationship between the CMC of an ionic surfactant and the total counterion concentration ([Ct]) can often be described by the following empirical equation:

log(CMC) = -A * log([Ct]) + B

where A and B are constants for a given surfactant at a specific temperature. This linear relationship in a log-log plot highlights the significant impact of ionic strength on the thermodynamics of micellization. nih.govsemanticscholar.org

Table 3: General Effects of Increasing Ionic Strength on the Aggregation of Anionic Surfactants

| Parameter | Effect of Increasing Ionic Strength | Underlying Reason |

|---|---|---|

| Critical Micelle Concentration (CMC) | Decreases | Screening of electrostatic repulsion between headgroups, favoring aggregation. truegeometry.com |

| Aggregation Number | Increases | Reduced headgroup repulsion allows for more surfactant molecules to pack into a micelle. |

This table summarizes the generally observed effects of ionic strength on anionic surfactant aggregation.

Molecular Modeling of Aggregation Topologies

Molecular modeling and computer simulations have become invaluable tools for providing detailed, atomistic-level insights into the self-assembly of surfactants. rsc.org These methods can elucidate the structure and dynamics of aggregates, which can be challenging to probe experimentally.

These simulations can be used to predict the critical micelle concentration, aggregation numbers, and the shapes of the resulting aggregates (e.g., spherical, rod-like, or bilayer structures). proquest.comacs.org Furthermore, molecular modeling can be used to investigate the influence of external factors, such as temperature and the addition of salts, on the aggregation process, providing a molecular-level understanding of the macroscopic observations. rsc.org By simulating the interactions between surfactant molecules and ions, it is possible to visualize how charge screening affects the packing of surfactants in a micelle.

Table 4: Common Molecular Modeling Techniques for Surfactant Aggregation

| Simulation Technique | Level of Detail | Typical Applications |

|---|---|---|

| All-Atom Molecular Dynamics (MD) | High (explicit atoms) | Detailed structure of micelles, hydration of headgroups, monomer dynamics. core.ac.uk |

| Coarse-Grained Molecular Dynamics (CG-MD) | Medium (groups of atoms as beads) | Larger systems, longer timescales, formation of larger aggregates. |

This table provides an overview of the simulation methods used to study surfactant self-assembly.

Interfacial Science and Surface Activity of 2 Hydroxypropyl Ammonium Decyl Sulfate

Adsorption at Air-Water and Oil-Water Interfaces

The amphiphilic nature of (2-Hydroxypropyl)ammonium decyl sulfate (B86663), comprising a hydrophobic decyl sulfate tail and a hydrophilic (2-hydroxypropyl)ammonium headgroup, drives its accumulation at interfaces such as air-water and oil-water. This spontaneous adsorption is a thermodynamic imperative to minimize the contact between the hydrophobic alkyl chain and the aqueous phase.

Surface Tension Reduction and Adsorption Isotherms

In an aqueous solution, the presence of (2-Hydroxypropyl)ammonium decyl sulfate disrupts the cohesive energy at the surface of the water. The hydrophobic decyl tails orient themselves away from the water, towards the air or oil phase, while the hydrophilic headgroups remain immersed in the aqueous phase. This arrangement reduces the work required to expand the surface, thereby lowering the surface tension.

The relationship between the concentration of the surfactant in the bulk solution and the extent of surface tension reduction is described by an adsorption isotherm. As the concentration of this compound increases, the interface becomes progressively more populated with surfactant molecules, leading to a significant decrease in surface tension until the critical micelle concentration (CMC) is reached. wikipedia.org Beyond the CMC, the interface is generally considered to be saturated with surfactant molecules, and further additions of the surfactant lead to the formation of micelles in the bulk solution, with the surface tension remaining relatively constant. nih.gov

The Langmuir and Freundlich isotherms are common models used to describe the adsorption behavior of surfactants at interfaces. For ionic surfactants like this compound, the Gibbs adsorption isotherm is particularly relevant, as it relates the surface excess concentration to the change in surface tension with respect to the surfactant concentration.

Illustrative Data on Surface Tension Reduction

| Concentration (mol/L) | Surface Tension (mN/m) |

| 1.0 x 10⁻⁵ | 65.2 |

| 5.0 x 10⁻⁵ | 58.7 |

| 1.0 x 10⁻⁴ | 52.1 |

| 5.0 x 10⁻⁴ | 40.3 |

| 1.0 x 10⁻³ (CMC) | 35.5 |

Note: The data in this table is illustrative and based on the typical behavior of anionic surfactants with similar chain lengths. Actual experimental values for this compound may vary.

Surface Excess Concentration and Molecular Area

The surface excess concentration (Γ) is a measure of the accumulation of the surfactant at the interface compared to the bulk solution. It can be calculated from the slope of the surface tension versus the logarithm of the surfactant concentration plot using the Gibbs adsorption isotherm equation. For an ionic surfactant like this compound, the equation is:

Γ = - (1 / (2 * R * T)) * (dγ / dlnC)

where:

Γ is the surface excess concentration

R is the ideal gas constant

T is the absolute temperature

γ is the surface tension

C is the surfactant concentration

The factor of 2 in the denominator accounts for the dissociation of the ionic surfactant into the surfactant anion and the counter-ion.

From the maximum surface excess concentration (Γmax), which is achieved at and above the CMC, the minimum area occupied by each surfactant molecule (Amin) at the interface can be calculated using the following relationship:

Amin = 1 / (Γmax * NA)

where NA is the Avogadro constant.

Estimated Interfacial Properties

| Parameter | Estimated Value | Unit |

| Critical Micelle Concentration (CMC) | ~1.0 x 10⁻³ | mol/L |

| Surface Tension at CMC (γcmc) | ~35.5 | mN/m |

| Maximum Surface Excess (Γmax) | ~3.5 x 10⁻⁶ | mol/m² |

| Minimum Molecular Area (Amin) | ~0.47 | nm²/molecule |

Note: These values are estimations based on data for similar anionic surfactants and are provided for illustrative purposes. Experimental determination is required for precise values for this compound.

Interfacial Rheology of Adsorbed Films

The layer of this compound molecules adsorbed at an interface imparts viscoelastic properties to that interface. Interfacial rheology studies the response of this adsorbed film to deformation, providing insights into its strength, stability, and structure. The key parameters in interfacial rheology are the interfacial storage (elastic) modulus (G') and the interfacial loss (viscous) modulus (G'').

For a surfactant like this compound, the adsorbed film will exhibit a certain degree of elasticity due to the interactions between the adsorbed molecules. At low surface coverages, the film is likely to be more viscous, but as the concentration and packing density increase, the film becomes more elastic. The presence of the hydroxypropyl group in the headgroup can influence these interactions through hydrogen bonding, potentially contributing to a more structured and elastic interfacial film compared to a simple ammonium (B1175870) headgroup.

Mechanism of Interfacial Tension Reduction in Multi-Phase Systems

In multi-phase systems, such as oil-in-water emulsions, this compound reduces interfacial tension by adsorbing at the oil-water interface. The hydrophobic decyl tails penetrate the oil phase, while the hydrophilic (2-hydroxypropyl)ammonium headgroups remain in the aqueous phase. This creates a molecular bridge between the two immiscible phases, reducing the thermodynamic incompatibility and the energy required to create and maintain the interface.

The effectiveness of interfacial tension reduction depends on the packing density of the surfactant molecules at the interface. A more densely packed monolayer will be more effective at shielding the oil and water phases from each other, leading to a greater reduction in interfacial tension. The structure of the surfactant, including the length of the alkyl chain and the nature of the headgroup, plays a crucial role in determining this packing efficiency.

Influence of Hydroxypropyl Ammonium Headgroup on Interfacial Packing Density

The (2-hydroxypropyl)ammonium headgroup of this surfactant has specific characteristics that influence its packing at an interface. The presence of the hydroxyl (-OH) group introduces the potential for hydrogen bonding with neighboring surfactant headgroups and with water molecules at the interface. This can lead to a more ordered and potentially denser packing arrangement compared to a simple, non-hydroxylated ammonium headgroup.

Adsorption onto Solid Substrates: Fundamental Mechanisms

The adsorption of this compound onto solid substrates is governed by a variety of interactions, the nature of which depends on the properties of the solid surface (e.g., charge, hydrophobicity).

For a positively charged solid surface in an aqueous medium, the primary mechanism of adsorption for the anionic decyl sulfate headgroup is electrostatic attraction. The negatively charged sulfate group will be drawn to the positive sites on the surface. As the concentration of the surfactant increases, further adsorption can be driven by hydrophobic interactions between the adsorbed surfactant tails, leading to the formation of aggregates on the surface, such as hemimicelles or admicelles.

On a hydrophobic (non-polar) surface, the adsorption is primarily driven by the hydrophobic effect. The decyl tails of the surfactant molecules will preferentially adsorb onto the surface to minimize their contact with water, with the hydrophilic headgroups oriented towards the aqueous phase.

For negatively charged surfaces, the adsorption of the anionic this compound is generally less favorable due to electrostatic repulsion. However, adsorption can still occur if there are specific interactions, such as ion bridging with multivalent cations present in the solution, or if the hydrophobic interactions are strong enough to overcome the electrostatic repulsion.

The (2-hydroxypropyl)ammonium counter-ion can also play a role in the adsorption process, particularly in mediating interactions with the surface and other ions in the solution.

Interactions of 2 Hydroxypropyl Ammonium Decyl Sulfate with Other Chemical Entities

Synergistic and Antagonistic Interactions with Co-Surfactants

The performance of a single surfactant can be significantly altered and often improved by the addition of one or more different surfactants. These mixtures can exhibit synergistic interactions, where the combined effect is greater than the sum of the individual components, or antagonistic interactions, where the effect is diminished.

Mixed Micelle Formation Theory

The thermodynamic stability of mixed micelles is influenced by the interactions between the different surfactant molecules within the aggregate. Favorable interactions, such as electrostatic attraction between oppositely charged head groups or favorable packing of hydrocarbon tails, lead to a negative deviation from ideal mixing behavior and a lower mixed CMC. Conversely, unfavorable interactions can lead to antagonism.

Binary and Ternary Surfactant Systems

In binary surfactant systems , the interaction between two different surfactants is studied. For instance, mixing an anionic surfactant like (2-Hydroxypropyl)ammonium decyl sulfate (B86663) with a nonionic or cationic surfactant can lead to significant changes in interfacial properties. The presence of a second surfactant can influence the packing of molecules at interfaces, leading to enhanced or reduced surface activity.

Interaction with Polyelectrolytes and Charged Polymers

The interaction between surfactants and polymers in aqueous solutions is a subject of considerable scientific and industrial interest. These interactions can lead to the formation of surfactant-polymer complexes with unique properties.

Surfactant-Polymer Complex Formation

The formation of complexes between surfactants and polymers is driven by a combination of electrostatic and hydrophobic interactions. For an anionic surfactant like (2-Hydroxypropyl)ammonium decyl sulfate, interaction with a cationic polyelectrolyte would be primarily driven by strong electrostatic attraction. The surfactant molecules bind to the polymer chain, often in a cooperative manner, leading to the formation of micelle-like aggregates along the polymer backbone.

Even in the absence of strong electrostatic attraction, as with nonionic polymers, hydrophobic interactions can drive the association of surfactant molecules with the polymer chain. The polymer can provide a less polar microenvironment for the surfactant tails, promoting aggregation at concentrations below the surfactant's own CMC.

Phase Behavior of Surfactant-Polyelectrolyte Systems

The formation of surfactant-polymer complexes can have a profound impact on the phase behavior of the solution. At certain concentrations of surfactant and polymer, the complexes may become insoluble, leading to phase separation and the formation of a coacervate or a precipitate. The nature of this phase separation depends on factors such as the charge density of the polymer, the concentration of both components, and the presence of salt.

The phase diagram of a surfactant-polyelectrolyte system can be complex, exhibiting regions of single-phase solution, two-phase systems, and even more complex structures. Understanding this phase behavior is crucial for controlling the properties of formulations containing both surfactants and polymers.

Interactions with Nanoparticles and Colloidal Systems

The interface between surfactants and nanoparticles is another area of active research, with implications for nanoparticle stabilization, dispersion, and functionalization.

Surfactants can adsorb onto the surface of nanoparticles, modifying their surface properties. For an anionic surfactant such as this compound, adsorption would be favored on positively charged or hydrophobic nanoparticle surfaces. This adsorption can prevent the aggregation of nanoparticles, leading to stable colloidal dispersions. The mechanism of stabilization can be electrostatic, due to the introduction of surface charge, or steric, due to the presence of the adsorbed surfactant layer.

Modification of Nanoparticle Surface Properties

The adsorption of this compound onto nanoparticle surfaces can significantly alter their physicochemical properties, including surface charge, hydrophobicity, and dispersibility. This modification is driven by various intermolecular forces, including electrostatic interactions, hydrophobic interactions, and hydrogen bonding.

The primary mechanism of interaction often depends on the surface chemistry of the nanoparticle. For instance, on positively charged nanoparticles, the anionic sulfate headgroup of the surfactant will adsorb via strong electrostatic attraction. This initial adsorption can lead to a neutralization of the surface charge and, at higher surfactant concentrations, a charge reversal to negative. This behavior is critical in controlling the stability and aggregation of nanoparticle suspensions.

In the case of nanoparticles with hydrophobic surfaces, the decyl tail of the surfactant can adsorb onto the surface through hydrophobic interactions, orienting the hydrophilic headgroup towards the aqueous phase. This process renders the nanoparticle surface more hydrophilic, improving its dispersibility in water.

While specific research on this compound is limited, studies on similar anionic surfactants like sodium dodecyl sulfate (SDS) provide insights into these processes. For example, the adsorption of SDS on various nanoparticles has been shown to follow distinct isotherms, indicating different stages of surface coverage, from individual adsorbed molecules to the formation of surface aggregates or hemimicelles, and eventually a complete bilayer.

Table 1: Expected Effects of this compound on Nanoparticle Surface Properties

| Nanoparticle Surface | Primary Interaction | Expected Change in Surface Charge | Expected Change in Hydrophilicity |

| Positively Charged | Electrostatic Attraction | Neutralization, then reversal to negative | Increase |

| Negatively Charged | Electrostatic Repulsion (counterion interaction may occur) | Minimal change or slight increase in negative charge | Minimal change |

| Hydrophobic | Hydrophobic Interaction | Becomes negative | Significant increase |

| Hydrophilic | Weak; potential hydrogen bonding | Minimal change | Minimal change |

Stabilization and Destabilization of Colloidal Dispersions

The stability of a colloidal dispersion, a system of fine particles suspended in a continuous medium, is governed by the balance of attractive (van der Waals) and repulsive (electrostatic and/or steric) forces between the particles. This compound can modulate these forces to either stabilize or destabilize a colloidal system.

Stabilization:

Electrostatic Stabilization: By adsorbing onto the surface of colloidal particles, the anionic sulfate groups of this compound impart a negative charge to the particles. The resulting electrostatic repulsion between the similarly charged particles prevents them from aggregating, thus stabilizing the dispersion. The presence of the (2-hydroxypropyl)ammonium counterion can also influence the thickness of the electrical double layer surrounding the particles.

Steric Stabilization: At higher concentrations, the adsorbed surfactant molecules can form a layer on the particle surface. The hydrophilic (2-hydroxypropyl)ammonium headgroups and the hydrated sulfate groups extend into the aqueous phase, creating a steric barrier that physically prevents the particles from approaching each other closely enough to aggregate.

Destabilization:

Charge Neutralization: In dispersions of positively charged particles, the initial adsorption of the anionic surfactant can neutralize the surface charge. At the point of zero charge (isoelectric point), the repulsive forces are minimized, leading to rapid aggregation and destabilization of the colloid.

Bridging Flocculation: At very low surfactant concentrations, a single surfactant molecule might adsorb onto two different particles simultaneously, creating a "bridge" that pulls the particles together and induces flocculation.

Depletion Flocculation: At high surfactant concentrations, where micelles are formed in the bulk solution, an osmotic pressure gradient can be created between the region between two particles and the bulk solution. This can lead to an attractive force that pushes the particles together, a phenomenon known as depletion flocculation.

Interaction with Specific Ions: Hofmeister Series Effects on Surfactant Behavior

The behavior of surfactants in aqueous solution, particularly their aggregation into micelles, is sensitive to the presence of electrolytes. The specific nature of the ions, beyond their simple charge, can have a profound impact, a phenomenon described by the Hofmeister series. nih.govwikipedia.org The Hofmeister series ranks ions based on their ability to influence the structure of water and the solubility of macromolecules and surfactants. nih.govwikipedia.org

Ions are broadly classified as "kosmotropes" (order-making) or "chaotropes" (order-breaking). Kosmotropic anions (e.g., SO₄²⁻, HPO₄²⁻) are strongly hydrated and tend to enhance the structure of water, while chaotropic anions (e.g., I⁻, SCN⁻) are weakly hydrated and disrupt water structure. lsbu.ac.ukdtu.dk

For an anionic surfactant like this compound, the nature of the cation in an added salt can significantly influence its properties:

Critical Micelle Concentration (CMC): The presence of salts generally lowers the CMC of ionic surfactants. This is because the added ions screen the electrostatic repulsion between the charged headgroups, making it easier for the surfactant molecules to aggregate into micelles. The effectiveness of cations in lowering the CMC often follows a reverse Hofmeister series for cations. Smaller, more hydrated cations (kosmotropes like Li⁺, Na⁺) are less effective at screening the headgroup repulsion compared to larger, less hydrated cations (chaotropes like K⁺, Cs⁺). This is because the larger cations can approach the micelle surface more closely. mdpi.comnih.gov

Micelle Size and Shape: The type of counterion can also affect the size and shape of the micelles. Ions that bind more strongly to the micelle surface can promote the growth of micelles from spherical to larger, rod-like or worm-like structures.

Krafft Temperature: The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC. The presence and type of ions can influence the Krafft temperature by affecting the stability of the crystalline surfactant and the micelles.

Table 2: Expected Influence of Hofmeister Series Cations on the Properties of this compound

| Cation (from added salt) | Hofmeister Classification | Expected Effect on CMC | Expected Effect on Micelle Aggregation Number |

| Li⁺ | Kosmotrope | Less reduction | Smaller increase |

| Na⁺ | Kosmotrope | Moderate reduction | Moderate increase |

| K⁺ | Chaotrope | Greater reduction | Larger increase |

| Cs⁺ | Chaotrope | Most significant reduction | Most significant increase |

Theoretical and Computational Studies of 2 Hydroxypropyl Ammonium Decyl Sulfate

Molecular Dynamics Simulations of Aqueous Solutions

Molecular Dynamics (MD) simulations are a cornerstone of computational surfactant science, allowing for the detailed examination of molecular interactions and dynamics over time. By simulating the movement of every atom in a system, MD provides a molecular-level movie of processes like micellization and interfacial adsorption. Force fields such as GROMOS, CHARMM, and OPLS are commonly employed to define the potential energy of the system and govern the interactions between particles. nih.gov

MD simulations are instrumental in elucidating the structure and dynamics of micelles formed by surfactants in aqueous solutions. These simulations can predict key properties such as the critical micelle concentration (CMC), aggregation number, micelle shape, and the degree of counterion binding. rsc.org For instance, simulations of sodium dodecyl sulfate (B86663) (SDS), a well-studied anionic surfactant, have explored the transition from spherical to rod-like or cylindrical micelles at higher concentrations or with the addition of salt. nih.gov166.62.7

The dynamics of these aggregates are also a key focus. Simulations can capture events such as the exchange of surfactant monomers between micelles, as well as micelle fusion and fission, providing a complete picture of the equilibrium state. nih.gov Studies on similar surfactants show that factors like the hydrophobic tail length and the nature of the headgroup and counterion significantly influence micellar properties. For (2-Hydroxypropyl)ammonium decyl sulfate, the decyl (C10) tail and the bulky, hydrophilic (2-Hydroxypropyl)ammonium headgroup would be expected to dictate a specific range of aggregation numbers and micellar shapes.

Table 1: Representative Micellar Properties from MD Simulations of a 60-Monomer SDS Micelle

This table illustrates typical data obtained from MD simulations for an analogous surfactant, sodium dodecyl sulfate (SDS). The Solvent Accessible Surface Area (SASA) provides insight into the micelle's interaction with the surrounding water.

| Force Field | Total SASA (nm²) | Hydrophilic SASA (nm²) | Hydrophilic Percentage |

| GROMOS45A3 | 97.0 ± 0.1 | 48.7 ± 0.0 | 50.2% ± 0.0% |

| OPLS-AA | 103.8 ± 1.0 | 52.4 ± 0.1 | 50.5% ± 0.1% |

| CHARMM | 111.9 ± 0.2 | 70.0 ± 0.2 | 62.6% ± 0.2% |

| OPLS-UA | 112.1 ± 1.4 | 55.6 ± 0.0 | 49.6% ± 0.0% |

Data adapted from simulations of sodium dodecyl sulfate (SDS) micelles. amazonaws.com

The primary function of surfactants is to adsorb at interfaces, such as air/water or oil/water, and reduce interfacial tension. MD simulations provide a molecular-level view of this adsorption process. These simulations can characterize the structure of the adsorbed surfactant layer, including its thickness, the orientation of the surfactant molecules (tilt angle), and the distribution of counterions and water molecules. researchgate.netpku.edu.cn

For surfactants like this compound, simulations would track the migration of individual monomers from the bulk solution to the interface. Key parameters analyzed include the density profiles of different molecular components perpendicular to the interface and the order parameter of the hydrophobic tails, which indicates how well they are aligned. semanticscholar.org Studies on various ionic surfactants have shown that the adsorption process is driven by a combination of electrostatic interactions between the headgroup and the interface (if charged) and hydrophobic interactions driving the tail away from the water. researchgate.net The dynamics of adsorption and the equilibrium structure of the interfacial layer are crucial for applications such as foaming, emulsification, and wetting. nih.govdesy.de

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides highly accurate information about molecular geometry, conformational stability, and electronic properties like charge distribution, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

The (2-Hydroxypropyl)ammonium headgroup of the surfactant possesses several rotatable bonds, leading to multiple possible conformations. DFT calculations can be used to perform a thorough conformational analysis to identify the most stable structures. researchgate.net This is typically done by systematically rotating key dihedral (torsional) angles and calculating the corresponding energy to map out the potential energy surface. mdpi.comresearchgate.net

For the hydroxypropyl ammonium (B1175870) moiety, the key dihedral angles would include those around the C-C and C-N bonds of the propyl chain and the C-O bond of the hydroxyl group. The calculations would yield the relative energies (electronic and Gibbs free energy) of the different conformers, allowing for the determination of the most stable, low-energy structures that are most likely to exist in solution. mdpi.com This information is vital for parameterizing the more classical force fields used in large-scale MD simulations.

Table 2: Example of Relative Energies for Different Molecular Conformers from DFT Calculations

This table represents typical output from a DFT conformational analysis, showing the relative stability of different spatial arrangements (conformers) of a molecule. ΔE and ΔG represent the relative electronic and Gibbs free energies, respectively.

| Conformer ID | Dihedral Angle 1 (φ₁) | Dihedral Angle 2 (φ₂) | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) |

| A1 | -75.8 | 178.5 | 0.00 | 0.00 | 41.5 |

| B1 | 74.3 | 179.1 | 0.11 | 0.15 | 36.1 |

| B2 | 80.1 | -65.2 | 0.95 | 1.10 | 9.6 |

| A2 | -78.9 | -68.4 | 1.05 | 1.21 | 8.7 |

Data is illustrative, based on a representative conformational analysis of a flexible molecule. mdpi.com

DFT calculations provide a detailed picture of the electronic structure and charge distribution within the this compound molecule. By solving the quantum mechanical equations for the electrons, DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Furthermore, DFT is used to calculate the distribution of partial charges on each atom in the molecule. Methods like Mulliken, Hirshfeld, or CHELPG population analysis assign these charges, revealing the electrostatic potential of the molecule. researchgate.net For an ionic surfactant, this analysis precisely quantifies the positive charge localization on the ammonium nitrogen and the negative charge on the sulfate group, as well as the partial charges induced by the polar hydroxyl group. This charge distribution is critical for understanding interactions with water, counterions, and other molecules. researchgate.net

Coarse-Grained Modeling of Self-Assembly

While all-atom MD simulations provide great detail, they are computationally expensive and limited to relatively small systems and short timescales. Coarse-grained (CG) modeling offers a solution by simplifying the molecular representation. In CG models, groups of atoms (e.g., a few methylene (B1212753) units of the alkyl tail or the entire headgroup) are represented as single "beads" or interaction sites. desy.de This reduction in the number of particles allows for the simulation of much larger systems over longer timescales (microseconds to milliseconds).

The MARTINI force field is a popular example of a coarse-graining methodology. nih.govrsc.org CG simulations are particularly well-suited for studying large-scale self-assembly phenomena. They can model the spontaneous formation of micelles from an initial random distribution of surfactants, a process that is often too slow to capture with all-atom MD. rsc.orgnih.gov

These models can also predict the formation of different liquid crystalline phases at high surfactant concentrations, such as hexagonal or lamellar structures, and even simulate the transformation between these phases. rsc.org For this compound, CG modeling would be the ideal tool to investigate how thousands of monomers self-assemble into complex structures and how these structures respond to changes in concentration, temperature, or the presence of additives.

Monte Carlo Simulations of Surfactant Adsorption

Monte Carlo (MC) simulations are a powerful computational method used to investigate the adsorption behavior of surfactants like this compound at interfaces. chemicalbook.com This technique employs statistical mechanics to model the complex interactions between surfactant molecules, solvent molecules, and a solid surface, providing insights into the structure and thermodynamics of the adsorbed layer. chemicalbook.com By simulating a vast number of molecular configurations and weighting them according to their Boltzmann probability, MC methods can predict macroscopic properties from the underlying microscopic interactions.

The primary output of a Monte Carlo simulation of surfactant adsorption is the adsorption isotherm, which describes the amount of adsorbed surfactant as a function of its concentration in the bulk solution at a constant temperature. These simulations can reveal the formation of various adsorbed structures, such as monolayers, bilayers, and aggregates like hemicylinders or hemimicelles on the surface. nih.govresearchgate.net The specific morphology of the adsorbed layer is dependent on the interplay between several factors:

Surfactant-Surface Interactions: The affinity of the (2-hydroxypropyl)ammonium headgroup and the decyl tail for the solid surface.

Surfactant-Surfactant Interactions: The hydrophobic attraction between the decyl tails and the electrostatic and steric repulsion between the headgroups.

Surfactant-Solvent Interactions: The hydration of the ionic headgroup and the hydrophobic effect driving the alkyl tails away from the aqueous environment.

A typical MC simulation for studying the adsorption of a surfactant like this compound would involve defining a simulation box containing the solid surface, a number of surfactant molecules, and explicit or implicit solvent molecules. The interactions are described by a force field, which is a set of potential energy functions. The simulation then proceeds by randomly attempting to move, rotate, or change the conformation of the surfactant molecules. chemrxiv.orgchemrxiv.org

Table 1: Typical Parameters in a Monte Carlo Simulation of Surfactant Adsorption

| Parameter | Description | Typical Value/Model |

| Ensemble | The statistical ensemble that defines the thermodynamic state. | Grand Canonical (GCMC) or Canonical (NVT) |

| Force Field | The potential energy function describing intermolecular and intramolecular interactions. | CHARMM, AMBER, or custom coarse-grained models |

| Simulation Box | The dimensions of the simulated system containing the surface and molecules. | Varies, typically with periodic boundary conditions |

| Temperature | The constant temperature at which the simulation is run. | 298 K (25 °C) or other relevant temperatures |

| MC Moves | The types of random changes attempted to sample the configuration space. | Translation, rotation, insertion, deletion |

| Number of Cycles | The total number of attempted MC moves, determining the simulation length. | 106 to 108 cycles |

For a cationic-anionic surfactant system like this compound, simulations could elucidate how the hydroxypropyl group on the cation influences the packing and orientation of the surfactant molecules at the interface. The presence of this hydroxyl group could lead to hydrogen bonding interactions, potentially resulting in a more structured and densely packed adsorbed layer compared to a simple alkylammonium counterion.

Quantitative Structure-Activity Relationship (QSAR) for Related Surfactant Classes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific activity or property. nih.govnih.gov In the context of surfactants, QSAR studies are employed to predict properties like critical micelle concentration (CMC), surface tension, biodegradability, or aquatic toxicity based on molecular descriptors. nih.govrsc.orgresearchgate.net While no specific QSAR models for this compound are available in the literature, extensive research on related anionic and alkylammonium surfactants provides a framework for how such a model could be developed.

The development of a QSAR model involves several key steps:

Data Set Selection: A group of structurally related surfactants with experimentally measured values for the property of interest is compiled. For a class including this compound, this would involve various alkyl sulfates with different chain lengths and counterions. rsc.orgresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each surfactant in the dataset. These descriptors numerically represent different aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to identify the descriptors that best correlate with the observed activity and to build a predictive mathematical model. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Common molecular descriptors used in QSAR studies of surfactants are categorized as follows:

Table 2: Common Molecular Descriptors in Surfactant QSAR Studies

| Descriptor Type | Examples | Relevance to Surfactant Properties |

| Topological | Kier & Hall molecular connectivity indices (KH0, KH1), Shape indices (KS3) | Describe molecular size, branching, and shape, which influence packing and aggregation. nih.gov |

| Constitutional | Molecular weight, Number of oxygen/nitrogen atoms | Basic molecular properties that correlate with overall size and polarity. nih.gov |

| Quantum Chemical | EHOMO (Energy of Highest Occupied Molecular Orbital), ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole moment (D) | Relate to the electronic structure, polarizability, and reactivity of the surfactant molecule. nih.gov |

| Physicochemical | Logarithm of the octanol-water partition coefficient (LogP) | Represents the hydrophobicity of the molecule, a key driver of surfactant self-assembly and adsorption. nih.gov |

For anionic surfactants like alkyl sulfates, QSAR studies have shown that properties like the CMC are strongly influenced by the hydrophobicity of the alkyl chain. A common finding is a linear relationship between the logarithm of the CMC and the number of carbon atoms in the hydrophobic tail. rsc.orgresearchgate.net For example, a generalized QSAR equation for the CMC of a homologous series of anionic surfactants might take the form:

log(CMC) = A - B * (Number of Carbon Atoms)

Where A and B are constants derived from the regression analysis.

In the case of this compound, a QSAR model would need to account for the specific features of both the decyl sulfate anion and the (2-hydroxypropyl)ammonium cation. Descriptors related to the size, shape, and hydrogen bonding capacity of the counterion would likely be significant variables in predicting its properties relative to other decyl sulfate salts.

Advanced Characterization Methodologies in Surfactant Science for 2 Hydroxypropyl Ammonium Decyl Sulfate

Scattering Techniques for Aggregate Structure Elucidation

Scattering techniques are powerful non-invasive methods for determining the size, shape, and internal structure of surfactant aggregates like micelles. By analyzing the angular distribution of scattered radiation (X-rays, neutrons, or light), detailed information about the nanoscale organization of these systems can be obtained.

Small-Angle X-ray Scattering (SAXS) is a fundamental technique for characterizing the structure of self-assembled systems in the size range of 1 to 100 nm. It provides information on the shape, size, and electron density distribution of aggregates. When X-rays pass through a surfactant solution, they are scattered by the electrons in the system. The resulting scattering pattern is a function of the contrast in electron density between the surfactant micelles and the surrounding solvent.

For a typical anionic surfactant like (2-Hydroxypropyl)ammonium decyl sulfate (B86663), the micelles in an aqueous solution consist of a hydrophobic core formed by the decyl chains and a hydrophilic shell composed of the sulfate headgroups and the (2-hydroxypropyl)ammonium counterions. This creates a core-shell structure that can be modeled to fit the experimental SAXS data. dannalab.comnih.gov Analysis of the scattering curve can reveal whether the micelles are spherical, ellipsoidal, or cylindrical. nih.gov By fitting the data to specific geometric models, quantitative parameters such as the core radius, shell thickness, and aggregation number can be determined. researchgate.net

Table 1: Hypothetical SAXS Structural Parameters for (2-Hydroxypropyl)ammonium Decyl Sulfate Micelles at 25°C This table presents plausible data derived from SAXS analysis for illustrative purposes.

| Concentration (mM) | Aggregate Shape | Core Radius (Rcore) (Å) | Shell Thickness (tshell) (Å) | Overall Radius (Rmicelle) (Å) |

|---|---|---|---|---|

| 20 | Spherical | 14.5 | 5.2 | 19.7 |

| 50 | Spherical | 14.8 | 5.3 | 20.1 |

| 100 | Ellipsoidal (Prolate) | 15.0 (minor axis) | 5.5 | - |

Small-Angle Neutron Scattering (SANS) is a complementary technique to SAXS that is particularly powerful for studying multi-component systems like surfactant micelles. Instead of interacting with electrons, neutrons are scattered by atomic nuclei. The scattering power of a nucleus is described by its scattering length, which can vary significantly between isotopes, most notably between hydrogen (¹H) and deuterium (B1214612) (²H).

This isotopic difference allows for the use of "contrast variation" methods. nih.gov By strategically deuterating either the surfactant's hydrophobic tail, its hydrophilic headgroup, or by varying the H₂O/D₂O ratio of the solvent, specific components of the micellar structure can be made "invisible" to the neutrons. acs.orgnih.gov This contrast-matching approach enables the precise determination of the core size, the shell thickness, and the extent of solvent penetration into different regions of the micelle without relying solely on mathematical models. rsc.org For instance, to study the hydrophobic core of this compound micelles, one could use a fully deuterated surfactant in a D₂O/H₂O mixture that matches the scattering length density of the headgroup, thus highlighting the core's scattering contribution. rsc.org

Table 2: SANS Contrast Variation Parameters for Studying this compound Micelles This table illustrates the principles of contrast matching in SANS experiments.

| Component of Interest | Labeled Component (Deuterated) | Solvent Composition (% D₂O) | Matched (Invisible) Component |

|---|---|---|---|

| Hydrophobic Core | Alkyl (Decyl) Chain | ~40% | Hydrophilic Shell |

| Hydrophilic Shell | Headgroup/Counterion | ~100% | Hydrophobic Core |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and macromolecules in solution. nih.govusp.org When a laser beam illuminates a solution containing surfactant micelles, the particles scatter the light. Due to Brownian motion, the micelles are in constant, random movement, which causes the intensity of the scattered light to fluctuate over time. usp.org

DLS analyzes these intensity fluctuations to determine the translational diffusion coefficient (D) of the particles. usp.org The hydrodynamic radius (Rₕ) of the micelles can then be calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to the temperature and the viscosity of the solvent. nih.gov The hydrodynamic radius represents the effective size of the hydrated micelle as it diffuses through the solution. DLS also provides information about the size distribution of the aggregates, expressed as the Polydispersity Index (PDI). A low PDI value indicates a monodisperse population of micelles with a uniform size. mdpi.com

Table 3: Representative DLS Data for this compound Solutions This table shows typical data obtained from DLS measurements above the critical micelle concentration (CMC).

| Concentration (mM) | Hydrodynamic Radius (Rₕ) (nm) | Polydispersity Index (PDI) | Diffusion Coefficient (D) (x 10⁻⁷ cm²/s) |

|---|---|---|---|

| 15 | 2.1 | 0.15 | 11.6 |

| 50 | 2.3 | 0.12 | 10.6 |

Spectroscopic Approaches for Molecular Environment Analysis

Spectroscopic techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about the chemical environment, aggregation state, and molecular conformation of the surfactant.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating molecular structure and dynamics in solution. For surfactants, ¹H NMR is particularly useful for studying the process of micellization. The formation of micelles leads to a change in the local chemical environment of the surfactant's protons. Protons in the hydrophobic tail move from an aqueous environment to the nonpolar interior of the micelle, while protons near the headgroup experience changes due to intermolecular interactions and counterion binding.

These changes in the chemical environment result in shifts in the resonance frequencies (chemical shifts) of the corresponding protons in the NMR spectrum. pku.edu.cn By monitoring the chemical shifts of specific protons as a function of surfactant concentration, the onset of aggregation and the critical micelle concentration (CMC) can be accurately determined. researchgate.net Furthermore, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can directly measure the self-diffusion coefficients of the surfactant molecules. lu.se Below the CMC, surfactant monomers diffuse rapidly. Above the CMC, the monomers are incorporated into much larger, slower-moving micelles, leading to a significant decrease in the measured diffusion coefficient, providing a clear signature of the aggregation state. nih.govnih.gov

Table 4: Hypothetical ¹H NMR Chemical Shift and Diffusion Data for this compound This table illustrates the expected changes in NMR parameters upon micellization.

| Concentration | State | Terminal Methyl (–CH₃) Chemical Shift (δ, ppm) | Headgroup-Adjacent Methylene (B1212753) (α-CH₂) Chemical Shift (δ, ppm) | Diffusion Coefficient (D) (x 10⁻⁶ cm²/s) |

|---|---|---|---|---|

| Below CMC | Monomer | 0.88 | 4.05 | 5.2 |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the conformational order and orientation of surfactant molecules within aggregates and at interfaces. These methods measure the vibrational modes of chemical bonds. The frequencies of these modes are sensitive to the local molecular environment and conformation.

In the context of this compound, these techniques can be used to analyze the conformational state of the decyl chains. Specific vibrational modes, such as the C-H stretching and scissoring modes, are sensitive to the proportion of trans versus gauche conformers. researchgate.netnih.gov In a well-ordered, densely packed micellar core, the alkyl chains tend to adopt a more extended, all-trans conformation, which is reflected in the vibrational spectra. nih.gov In contrast, in a less ordered state, the proportion of gauche conformers increases. nih.gov Additionally, the vibrational modes of the sulfate headgroup (e.g., S-O stretching) can provide information about its hydration state and interaction with the (2-hydroxypropyl)ammonium counterion at the micelle-water interface. nih.gov

Table 5: Key Vibrational Modes in IR/Raman Spectroscopy for Surfactant Analysis This table summarizes important spectral regions and their molecular interpretation for an alkyl sulfate surfactant.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |

|---|---|---|

| C-H Asymmetric Stretch (νas(CH₂)) | 2915 - 2925 | Alkyl chain conformational order (packing density) |

| C-H Symmetric Stretch (νs(CH₂)) | 2848 - 2855 | Alkyl chain conformational order (packing density) |

| CH₂ Scissoring (δ(CH₂)) | 1465 - 1475 | Crystalline-like packing (splitting of this band) |

| S=O Asymmetric Stretch (νas(SO₃⁻)) | 1210 - 1260 | Headgroup hydration and counterion binding |

Fluorescence Spectroscopy for Micellar Microenvironment

Fluorescence spectroscopy is a highly sensitive technique used to investigate the formation and properties of micelles in solution. researchgate.netrsc.org By employing fluorescent probes that are sensitive to the polarity of their local environment, detailed information about the micellar microenvironment of this compound can be obtained. avantiresearch.com Pyrene (B120774) is a commonly used hydrophobic probe for such studies due to the sensitivity of its fluorescence emission spectrum to the surrounding medium's polarity. researchgate.netcolumbia.edu

The fluorescence fine structure of pyrene monomer emission exhibits several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio, is a well-established indicator of the micropolarity of the probe's location. avantiresearch.com In a polar aqueous environment, the I₁/I₃ ratio is high. When this compound concentrations increase and micelles form, pyrene molecules partition into the nonpolar, hydrocarbon-like core of the micelles. researchgate.net This transition to a nonpolar environment leads to a significant decrease in the I₁/I₃ ratio. The concentration at which a sharp decrease in this ratio is observed corresponds to the critical micelle concentration (CMC). researchgate.netavantiresearch.com

Beyond the CMC, pyrene can also form excited-state dimers, or excimers, when a ground-state and an excited-state molecule are in close proximity within a micelle. nih.gov This results in a broad, structureless emission band at a longer wavelength (around 465 nm) in addition to the monomer emission. nih.gov The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) can provide information on micelle aggregation numbers and the microviscosity of the micellar core. columbia.edu

Table 1: Typical Fluorescence Data for Determining CMC using Pyrene Probe

| Surfactant Concentration (mM) | I₁ Intensity (a.u.) | I₃ Intensity (a.u.) | I₁/I₃ Ratio | Microenvironment |

| 0.1 | 150 | 85 | 1.76 | Aqueous |

| 1.0 | 148 | 84 | 1.76 | Aqueous |

| 5.0 | 145 | 83 | 1.75 | Aqueous |

| 10.0 | 120 | 100 | 1.20 | Micellar |

| 20.0 | 115 | 98 | 1.17 | Micellar |

| 50.0 | 114 | 98 | 1.16 | Micellar |

Note: The data presented are illustrative for a decyl sulfate surfactant and demonstrate the principle of the technique.

Chromatographic Separations and Purity Assessment